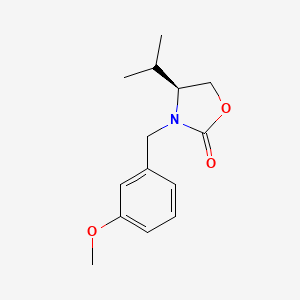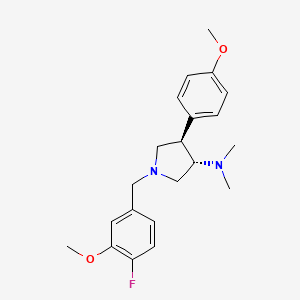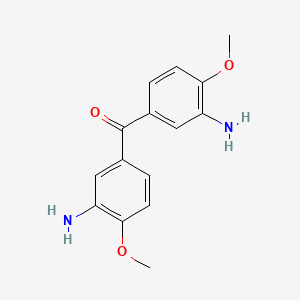
(4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one, also known as IMB-1, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Wirkmechanismus
(4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one exerts its therapeutic effects through various mechanisms of action. In cancer research, this compound inhibits the activity of enzymes involved in tumor growth and induces apoptosis in cancer cells. In Alzheimer's disease research, this compound inhibits the formation of beta-amyloid plaques by binding to beta-secretase enzymes. In neurological disorder research, this compound acts as a neuroprotective agent by inhibiting oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound inhibits the activity of enzymes involved in tumor growth, such as matrix metalloproteinases and cyclooxygenase-2. In Alzheimer's disease research, this compound inhibits the formation of beta-amyloid plaques and reduces oxidative stress in the brain. In neurological disorder research, this compound has been shown to improve cognitive function and reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is the lack of in vivo studies, which limits our understanding of its potential therapeutic effects in living organisms.
Zukünftige Richtungen
Future research on (4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one should focus on its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and neurological disorders. In cancer research, future studies should investigate the efficacy of this compound in combination with other chemotherapy drugs. In Alzheimer's disease research, future studies should focus on the long-term effects of this compound on cognitive function and beta-amyloid plaque formation. In neurological disorder research, future studies should investigate the potential of this compound as a treatment for neurodegenerative diseases such as Parkinson's disease and multiple sclerosis. Additionally, future studies should investigate the safety and toxicity of this compound in living organisms to determine its potential as a therapeutic agent.
Synthesemethoden
(4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one is synthesized through a multi-step process involving the reaction of isobutyryl chloride with 3-methoxybenzylamine to form an intermediate, which is then reacted with ethyl chloroformate to produce the final product. The purity of this compound can be increased through recrystallization and chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
(4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In Alzheimer's disease research, this compound has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In neurological disorder research, this compound has been studied for its potential as a neuroprotective agent.
Eigenschaften
IUPAC Name |
(4S)-3-[(3-methoxyphenyl)methyl]-4-propan-2-yl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(2)13-9-18-14(16)15(13)8-11-5-4-6-12(7-11)17-3/h4-7,10,13H,8-9H2,1-3H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPYVDPJDHYNMQ-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=O)N1CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=O)N1CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{rel-(3R,4S)-4-cyclopropyl-1-[(5-propyl-2-furyl)methyl]-3-pyrrolidinyl}-2-hydroxyacetamide hydrochloride](/img/structure/B5681228.png)
![1-cyclopropyl-N-isobutyl-6-oxo-N-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxamide](/img/structure/B5681242.png)
![3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide](/img/structure/B5681247.png)

![N-(2-[5-(4-bromophenyl)-2-furyl]-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5681264.png)

![3-{(3R*,4S*)-4-morpholin-4-yl-1-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]piperidin-3-yl}propan-1-ol](/img/structure/B5681279.png)
![rel-(1S,6R)-3-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5681300.png)

![1-(1-{3-[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5681307.png)
![ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5681314.png)